BI 2545-Bio-X

Description

Overview of Autotaxin (ATX) as an Extracellular Lysophospholipase D (lysoPLD)

Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) that functions as a key enzyme in the production of extracellular LPA. scbt.comnih.gov It is widely present in biological fluids and was initially identified as a factor that stimulates tumor cell motility. wjgnet.comksdb.org ATX's primary recognized function is its lysophospholipase D (lysoPLD) activity. scbt.com

The principal enzymatic function of ATX is the hydrolysis of lysophosphatidylcholine (B164491) (LPC), a component of cell membranes, to generate LPA. scbt.comnih.gov This reaction involves the cleavage of the choline (B1196258) group from LPC, resulting in the formation of the potent signaling molecule LPA. atsjournals.orgresearchgate.net Due to the abundance of LPC in biological fluids, ATX is the main producer of extracellular LPA. researchgate.net

The ATX-LPA signaling axis is indispensable for normal physiological functions, including embryonic development, angiogenesis (the formation of new blood vessels), and the regulation of the immune system. mdpi.com Studies have shown its critical role in vascular development during embryogenesis, with the absence of ATX being lethal in mice due to aberrant blood vessel formation. nih.govoncotarget.comfrontiersin.org In adult life, the axis is involved in wound healing, where it promotes the migration of various cell types to the site of injury. portlandpress.com It also participates in the trafficking of lymphocytes, a type of white blood cell, to lymphoid organs. mdpi.comduke.edu Furthermore, the ATX-LPA pathway has been implicated in the regulation of glucose homeostasis and adiposity. frontiersin.org

Enzymatic Hydrolysis of Lysophosphatidylcholine (LPC) to Lysophosphatidic Acid (LPA)

Lysophosphatidic Acid (LPA) Receptor Signaling Cascades

The biological effects of LPA are mediated through its interaction with a family of specific receptors on the cell surface. nih.gov

Overview of LPA Receptors (LPAR1-6) as G-Protein Coupled Receptors (GPCRs)

LPA exerts its effects by binding to at least six distinct G-protein coupled receptors (GPCRs), designated as LPAR1 through LPAR6. plos.orgnih.gov These receptors are transmembrane proteins that, upon binding to LPA, activate intracellular signaling pathways. nih.govresearchgate.net The LPARs are categorized into two subfamilies based on their protein homology: the endothelial differentiation gene (EDG) family (LPAR1-3) and a subfamily related to purinergic receptors (LPAR4-6). plos.orgphysiology.org Each receptor can couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, leading to a diverse range of cellular responses. plos.orgnih.govphysiology.org

| Receptor | G-Protein Coupling |

| LPAR1 | Gαi/o, Gαq/11, Gα12/13 |

| LPAR2 | Gαi/o, Gαq/11, Gα12/13 |

| LPAR3 | Gαi/o, Gαq/11, Gα12/13 |

| LPAR4 | Gαi, Gαs, Gα12/13, Gαq |

| LPAR5 | Gαq/11, Gα12/13 |

| LPAR6 | Gαi, Gαs, Gα12/13 |

Data sourced from multiple scientific publications. plos.orgnih.govmdpi.com

Diverse Cellular Responses Mediated by LPA Signaling, including Proliferation, Motility, and Survival

The activation of LPA receptors initiates a variety of downstream signaling cascades, resulting in a wide array of cellular responses. researchgate.net These responses are crucial for many physiological processes and include cell proliferation, migration (motility), and survival. mdpi.commdpi.comijstemcell.com For instance, LPA signaling can stimulate the proliferation and migration of endothelial cells, which is essential for angiogenesis. nih.gov It also plays a role in the survival of various cell types by inhibiting apoptosis (programmed cell death). mdpi.comijstemcell.com The specific cellular response often depends on the type of LPA receptor activated and the cell type involved. nih.govmolbiolcell.org

Pathophysiological Implications of Dysregulated ATX-LPA Axis Activity

While the ATX-LPA axis is vital for normal physiology, its dysregulation is implicated in a wide range of diseases. researchgate.net Overactivity of this signaling pathway can contribute to chronic inflammation, fibrosis (the scarring of tissue), and the development and progression of cancer. wjon.orgplos.org

Elevated levels of ATX and LPA have been detected in various pathological conditions. wjgnet.com In the context of cancer, the ATX-LPA axis is known to promote tumor growth, invasion, and metastasis by stimulating cancer cell proliferation, motility, and survival. frontiersin.orgwjon.orgplos.org It is considered one of the most upregulated pathways in metastatic tumors. wjon.org

In fibrotic diseases, such as idiopathic pulmonary fibrosis, the ATX-LPA axis contributes to the excessive deposition of extracellular matrix, leading to organ damage. nih.govatsjournals.orgersnet.org The pathway is also involved in chronic inflammatory conditions like rheumatoid arthritis and has been linked to neurological disorders and cardiovascular disease. nih.govplos.orgcdnsciencepub.com For example, in the context of inflammation, LPA can stimulate the production of pro-inflammatory cytokines, creating a feedback loop that sustains the inflammatory state. portlandpress.commdpi.com Furthermore, dysregulation of the ATX-LPA axis has been observed in metabolic disorders and neuroinflammatory conditions. frontiersin.orgimrpress.com

| Disease Category | Implication of Dysregulated ATX-LPA Axis |

| Cancer | Promotes tumor growth, invasion, angiogenesis, and resistance to therapy. frontiersin.orgwjon.orgplos.org |

| Fibrosis | Contributes to excessive tissue scarring in organs like the lungs, liver, and kidneys. nih.govoncotarget.comatsjournals.org |

| Inflammation | Exacerbates chronic inflammatory conditions such as rheumatoid arthritis and asthma. portlandpress.complos.orgmdpi.com |

| Neurological Disorders | Implicated in neuropathic pain and neuroinflammatory diseases like multiple sclerosis. frontiersin.orgimrpress.com |

| Cardiovascular Disease | Associated with atherosclerosis and other cardiovascular pathologies. frontiersin.orgcdnsciencepub.com |

Information compiled from various research articles.

Role in Fibrotic Conditions, with Emphasis on Idiopathic Pulmonary Fibrosis (IPF)

The ATX-LPA signaling axis is significantly implicated in the development and progression of fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF). atsjournals.orgresearchgate.net IPF is a chronic and progressive lung disease characterized by the excessive deposition of extracellular matrix, leading to irreversible scarring of the lung tissue. nih.govatsjournals.org

A wealth of data supports the role of the ATX/LPA/LPA1 signaling axis in pulmonary fibrosis. atsjournals.org In the context of the lung, ATX is the primary enzyme responsible for converting lysophosphatidylcholine to LPA. atsjournals.org This locally produced LPA then activates its receptors, particularly LPA1, on various cell types within the lung. atsjournals.orgnih.gov

Key research findings on the role of the ATX-LPA axis in IPF include:

Fibroblast Recruitment and Activation: Activation of the LPA1 receptor is a key driver of fibroblast recruitment, activation, proliferation, and survival. atsjournals.org These processes are central to the development and progression of lung fibrosis. atsjournals.org

Epithelial Cell Apoptosis and Vascular Permeability: Preclinical models suggest that signaling through LPA1 and LPA2 receptors can disrupt the alveolar-capillary membrane by promoting the death of epithelial cells and increasing the permeability of blood vessels. researchgate.net These events are considered key initiating steps in IPF. researchgate.net

Inflammatory Response: Through the LPA1 receptor, LPA can induce the secretion of interleukin-8 (IL-8) from epithelial cells. researchgate.net IL-8 is a potent chemoattractant for neutrophils, contributing to the chronic inflammatory response seen in fibrotic conditions. researchgate.net

TGF-β Activation: LPA can stimulate the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrosis, through a process mediated by αvβ6 integrin on epithelial cells. researchgate.net

Elevated Levels in IPF Patients: Studies have shown that levels of both ATX and LPA are higher in the bronchoalveolar lavage fluid and lung tissue of IPF patients compared to healthy individuals, further implicating the axis in the disease's pathogenesis. researchgate.net

The significant role of this pathway in IPF is underscored by preclinical studies where the genetic deletion or pharmacological inhibition of ATX or the LPA1 receptor attenuated the development of experimentally induced pulmonary fibrosis. atsjournals.orgnih.gov

Involvement in Inflammatory Processes

The ATX-LPA signaling axis is a key regulator of inflammation. frontiersin.orgrochester.edu Dysregulation of this pathway is linked to various inflammatory conditions. nih.gov Inflammatory signals can increase the expression of ATX in different tissues, amplifying the inflammatory response. nih.govrochester.edu

The role of the ATX-LPA axis in inflammation is multifaceted:

Leukocyte Recruitment: The axis plays a role in the recruitment of leukocytes, a critical step in the inflammatory cascade. rochester.edu

Lymphocyte Trafficking: ATX is involved in the migration of T cells from the bloodstream into lymphoid tissues and inflamed areas. mdpi.comaai.org

Cytokine Production: LPA can regulate pro-inflammatory transcriptional factors, such as NF-κB and AP1, which in turn control the production and secretion of cytokines and other inflammatory mediators. nih.gov

Endothelial Permeability: The ATX-LPA axis can increase the permeability of the endothelial barrier, facilitating the movement of immune cells to sites of inflammation. mdpi.com

Disease-Specific Inflammation:

In rheumatoid arthritis , ATX expression is upregulated in synovial cells, and the axis is implicated in the pathogenesis of inflammatory arthritis. nih.gov

The axis also contributes to cancer-related inflammation , where inflammatory cells can foster tumor growth and metastasis. nih.gov

Contributions to Oncogenesis and Tumor Progression

The ATX-LPA signaling axis plays a significant role in the development and progression of various cancers. mdpi.comrochester.edu Aberrant signaling within this pathway is linked to carcinogenesis, tumor growth, invasion, metastasis, and resistance to therapy. mdpi.commdpi.com

Key findings on the role of the ATX-LPA axis in cancer include:

Oncogenic Transformation: Experimental data has shown that the forced expression of ATX or its receptors (LPAR1, LPAR2, LPAR3) can directly induce oncogenic changes in healthy cells, leading to tumor development in animal models. mdpi.comfrontiersin.org

Tumor Growth and Proliferation: The LPA signaling pathway is crucial for tumor cell proliferation and growth. nih.govmdpi.com It can promote cell survival and division, in part by decreasing the expression of tumor suppressor genes like p53. nih.gov

Invasion and Metastasis: The axis is a key mediator of cancer cell motility, invasion, and metastasis. mdpi.comfrontiersin.org Overexpression of ATX and certain LPA receptors is associated with enhanced invasive and metastatic capabilities in various cancers, including breast cancer. mdpi.commdpi.com

Angiogenesis: LPA can stimulate the production of vascular endothelial growth factor (VEGF), a key molecule in the formation of new blood vessels that supply tumors. nih.gov

Tumor Microenvironment: The ATX-LPA pathway is involved in maintaining the tumor microenvironment, which supports tumor cells. mdpi.com Cancer-associated fibroblasts (CAFs) are a major source of ATX within this environment. ionctura.com

Immune Evasion: The axis can contribute to an immune-deserted and suppressive tumor microenvironment by directly inhibiting the migration of T-cells into the tumor. ionctura.com

Therapeutic Resistance: The ATX-LPA signaling axis has been shown to confer resistance to various cancer therapies, including chemotherapy and radiation. mdpi.commdpi.com LPA's pro-survival signals can protect cancer cells from the cytotoxic effects of these treatments. mdpi.com

The effects of LPA can vary depending on the type of tumor and the specific LPA receptors expressed. mdpi.com

Other Disease Associations and Emerging Research Areas

Beyond fibrosis, inflammation, and cancer, the ATX-LPA signaling axis is implicated in a growing number of other physiological and pathological conditions. mdpi.comrochester.edu

| Disease/Process | Role of ATX-LPA Axis | Key Findings |

| Cardiovascular Disease | Involved in the progression of atherosclerosis. | Can increase endothelial permeability and contribute to plaque instability. mdpi.com Linked to cardiovascular diseases as LPA can activate platelets. mdpi.com |

| Neuropathic Pain | Contributes to the development of neuropathic pain. | LPA levels have been linked to pain intensity. mdpi.com Mice lacking the LPA1 receptor did not develop neuropathic pain after nerve injury. mdpi.com |

| Obesity | Linked to obesity and related metabolic disorders. | Adipocytes are a primary source of ATX, and the axis is associated with insulin (B600854) resistance. mdpi.com |

| Embryonic Development | Essential for normal embryonic development. | Crucial for blood vessel formation during embryogenesis. mdpi.comlife-science-alliance.org |

| Pregnancy | ATX levels are modulated during pregnancy. | Serum levels of ATX increase as gestation progresses, suggesting a role in pregnancy. mdpi.com |

Emerging research continues to uncover new roles for this complex signaling pathway, highlighting its importance in maintaining systemic homeostasis. mdpi.comscbt.com

Rationale for Autotaxin Inhibition as a Research Strategy

Given the central role of the ATX-LPA signaling axis in numerous pathological processes, inhibiting this pathway has become an attractive research strategy. atsjournals.orgnih.gov The primary goal is to modulate the cellular pathways driven by LPA to study and potentially ameliorate disease states. scbt.com

Targeting the ATX-LPA Axis for Modulating Cellular Pathways in Preclinical Contexts

Targeting the ATX-LPA axis in preclinical research involves several approaches aimed at disrupting its signaling cascade.

Strategies for Inhibition:

LPA Receptor Antagonism: Another approach is to block the LPA receptors, preventing LPA from binding and initiating intracellular signaling. frontiersin.org

Modulating ATX-Receptor Interaction: Some inhibitors may target the interaction between ATX and its substrates or receptors, further controlling the enzyme's activity. scbt.com

Preclinical Research Applications: In preclinical models, inhibiting the ATX-LPA axis has shown promise in various disease contexts:

Fibrosis: In models of pulmonary fibrosis, pharmacological inhibition of ATX has been shown to attenuate disease development. atsjournals.org

Cancer: In cancer research, ATX inhibitors have demonstrated the ability to reduce tumor growth and metastasis in preclinical models. ionctura.com They are also being investigated to overcome resistance to conventional cancer therapies. mdpi.com

Inflammation: In models of inflammatory diseases like arthritis and allergic airway inflammation, targeting the ATX-LPA axis is being explored to reduce leukocyte recruitment and inflammatory responses. nih.gov

The development of potent and selective inhibitors for ATX and its receptors continues to be an active area of research, with the aim of further elucidating the pathway's role in disease and exploring its potential for future therapeutic interventions. nih.govhilarispublisher.com

Structure

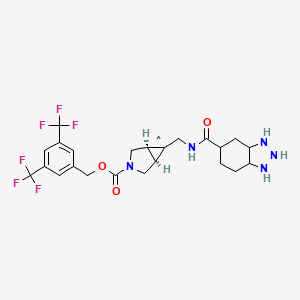

2D Structure

Properties

InChI |

InChI=1S/C23H26F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h3-4,6,12,16-19,31-33H,1-2,5,7-10H2,(H,30,35)/t12?,16-,17+,18?,19? | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSSTPZCKJFEQX-YLGGLSKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C(=O)NC[C]3C4C3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(CC1C(=O)NC[C]3[C@H]4[C@@H]3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F6N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Preclinical Development of Bi 2545 As a Potent Autotaxin Inhibitor

Initial Identification and Lead Generation Strategies for ATX Inhibitors

The discovery of novel inhibitors for therapeutic targets like autotaxin often employs a dual strategy: broad screening for new chemical structures and focused refinement of known active compounds.

High-Throughput Screening Approaches for Novel Chemical Scaffolds

High-throughput screening (HTS) serves as a foundational strategy in drug discovery to identify "hit" compounds from large chemical libraries. jst.go.jp For autotaxin inhibitors, HTS campaigns have been utilized to discover a variety of new and structurally diverse chemical scaffolds. mdpi.comnih.govnih.gov These screens typically use in vitro enzymatic assays, such as those employing the fluorogenic substrate FS-3 or mass spectrometry to detect the formation of LPA from its natural substrate, LPC. nih.govnih.gov HTS can identify compounds that bind to different sites on the ATX enzyme, including the catalytic active site, a hydrophobic pocket, or an allosteric tunnel. mdpi.comresearchgate.netnih.gov For example, one HTS effort screening over 87,000 compounds led to the identification of novel inhibitor scaffolds, which were then subjected to further optimization. mdpi.com Another screen of a 10,000-compound library identified several small-molecule inhibitors with potencies ranging from nanomolar to low micromolar concentrations. researchgate.net These screening approaches are crucial for providing novel starting points for medicinal chemistry efforts.

Knowledge-Based Design from Pre-existing Lead Compounds (e.g., PF-8380)

In addition to HTS, a knowledge-based or rational drug design approach is frequently employed, leveraging structural information from existing inhibitors. The development of BI-2545 is a prime example of this strategy, originating from the previously identified potent ATX inhibitor, PF-8380. nih.govacs.org PF-8380 was known to be a highly potent inhibitor, with a reported IC₅₀ of 1.7 nM. mdpi.com However, further profiling revealed significant liabilities, including a prominent inhibitory effect on the hERG channel (IC₅₀ of 480 nM), which is associated with cardiac risk, and low metabolic stability in human liver microsomes. mdpi.comnih.gov

The goal was to design a new compound that would retain or improve upon the high potency of PF-8380 while eliminating its undesirable off-target effects and improving its pharmacokinetic profile. nih.gov This strategy utilized the co-crystal structure of PF-8380 bound to autotaxin to understand its binding mode and guide the design of new molecules. nih.govresearchgate.net

Lead Optimization and Structure-Activity Relationship (SAR) Studies for BI-2545

Following the decision to use PF-8380 as a starting point, a focused lead optimization campaign was initiated, centered on systematic modifications to its chemical structure to achieve the desired therapeutic profile.

Identification of Key Structural Moieties for Potency and Selectivity

Structure-activity relationship (SAR) studies were critical in transforming the PF-8380 scaffold into BI-2545. A key hypothesis was that the basic piperazine (B1678402) core in PF-8380 was responsible for its hERG channel liability. nih.gov To address this, medicinal chemists made two crucial modifications:

Core Rigidification: The basic piperazine nitrogen was removed, and the core of the molecule was rigidified by incorporating a 3-azabicyclo[3.1.0]hexane ring system. nih.govresearchgate.net This change was intended to "dial out" the hERG activity. nih.gov

Hydrophobic Pocket Optimization: The dichlorophenyl group of PF-8380, which occupies a hydrophobic pocket in the ATX enzyme, was replaced with a 3,5-bis(trifluoromethyl)benzyl group in BI-2545. nih.gov Co-crystallography confirmed that the two trifluoromethyl groups optimize the space-filling of this hydrophobic pocket more effectively than the original dichlorophenyl moiety. nih.gov

The resulting lead compound from the initial modification (compound 3) displayed a potent IC₅₀ of 3 nM in the enzyme assay and had a clean hERG profile, validating the initial design hypothesis. nih.gov

Biochemical and Pharmacological Characterization of BI-2545 in Preclinical Settings

BI-2545 was subjected to extensive characterization to confirm its potency, selectivity, and suitability for in vivo studies. Biochemically, BI-2545 is a highly potent inhibitor of both human and rat autotaxin. caymanchem.com It demonstrated excellent potency in a more physiologically relevant human whole blood assay, which measures the inhibition of LPA formation from its endogenous substrate. opnme.commedkoo.com

| Assay | IC₅₀ (nM) | Reference |

|---|---|---|

| Human ATX Enzyme Assay | 2.2 | opnme.comcaymanchem.com |

| Rat ATX Enzyme Assay | 3.4 | caymanchem.com |

| Human Whole Blood Assay | 29 | opnme.comopnme.com |

| Rat Whole Blood Assay | 96 | opnme.comopnme.com |

The compound was found to be highly selective for autotaxin when tested against a panel of 48 other enzymes, transporters, and ion channels at a concentration of 10 µM. caymanchem.com

Pharmacological characterization in preclinical models revealed a favorable profile. BI-2545 is orally available in rodents and proved to be stable in human liver microsomes and moderately stable in rat liver microsomes. nih.govacs.org In vivo studies in rats demonstrated that a single oral administration could reduce plasma LPA levels by up to 90%, confirming a high and sustained target engagement in a living system. opnme.comacs.org This potent in vivo activity, combined with its improved safety and pharmacokinetic properties over the lead compound PF-8380, established BI-2545 as a valuable tool compound for further research into the biology of the ATX-LPA axis. nih.govacs.org

| Parameter | Finding | Reference |

|---|---|---|

| Selectivity | Selective over a panel of 48 enzymes, transporters, and receptors | caymanchem.com |

| hERG Inhibition | No significant inhibition up to 10 µM | nih.gov |

| Metabolic Stability | Stable in human liver microsomes, moderately stable in rat | nih.govacs.org |

| In Vivo Efficacy (Rats) | Up to 90% reduction in plasma LPA levels | opnme.comacs.org |

| Permeability | High Caco-2 permeability and low efflux | nih.govacs.org |

In Vitro Enzyme Inhibition Kinetics

BI-2545 has shown potent inhibition of the enzyme autotaxin in biochemical assays. The compound exhibits single-digit nanomolar potency against both human and rat ATX. nih.gov Specifically, the IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, were determined to be 2.2 nM for human ATX and 3.4 nM for rat ATX. medchemexpress.comglpbio.commedkoo.com This high potency indicates a strong inhibitory effect on the target enzyme. nih.gov

Table 1: In Vitro Enzyme Inhibition of BI-2545

| Target Enzyme | IC50 Value (nM) |

|---|---|

| Human ATX | 2.2 medchemexpress.comglpbio.commedkoo.com |

Whole Blood ATX Inhibition Assays

The inhibitory activity of BI-2545 was further evaluated in a more physiologically relevant matrix, whole blood. In these assays, BI-2545 demonstrated good potency in inhibiting ATX activity in both human and rat whole blood. medchemexpress.comopnme.com The IC50 value for ATX inhibition in human whole blood was 29 nM, and in rat whole blood, it was 96 nM. opnme.comopnme.com These results confirm the compound's ability to inhibit its target in a complex biological environment.

Table 2: Whole Blood ATX Inhibition of BI-2545

| Species | IC50 Value (nM) |

|---|---|

| Human | 29 medchemexpress.comopnme.comopnme.com |

Lysophosphatidic Acid (LPA) Level Reduction in Preclinical In Vivo Models

The in vivo efficacy of BI-2545 was assessed in preclinical models, where it demonstrated a significant and sustained reduction of plasma LPA levels. nih.gov In rats, a single oral administration of BI-2545 resulted in a reduction of the sum of plasma LPA species by up to 90%. nih.govopnme.com This substantial lowering of LPA in vivo highlights the compound's potential for target engagement and therapeutic effect in a living organism. nih.gov

Molecular and Structural Basis of Autotaxin Inhibition by Bi 2545

Autotaxin Enzyme Architecture and Active Site Recognition

Autotaxin, a secreted glycoprotein (B1211001), is a key enzyme in the production of lysophosphatidic acid (LPA). nih.gov Understanding its structure is fundamental to comprehending how inhibitors like BI-2545 function.

Domain Organization of ATX (e.g., Somatomedin β-like, Phosphodiesterase, Nuclease domains)

The architecture of autotaxin is complex, consisting of multiple domains that contribute to its function. nwo.nl The primary domains include:

Two N-terminal Somatomedin B (SMB)-like domains: These domains are involved in protein-protein interactions and are crucial for the binding of ATX to cell surface integrins. nih.govbiorxiv.org This interaction is thought to facilitate the efficient delivery of the product, LPA, to its receptors. nih.govmdpi.com

A central Phosphodiesterase (PDE) domain: This is the catalytic heart of the enzyme. nih.govnwo.nl It houses the active site responsible for the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA. nih.govmdpi.com

These domains are arranged in a compact structure, creating distinct intramolecular compartments. biorxiv.org

Description of the ATX Catalytic Site and Hydrophobic Pocket

The catalytic activity of ATX is centered within the PDE domain. nih.gov Key features of this region include:

The Catalytic Site: This site contains a critical threonine residue (Thr210 in human ATX) and two zinc ions. biomedres.us These components are essential for the hydrolysis of the LPC substrate. mdpi.com The zinc ions are coordinated by conserved histidine and aspartate residues. mdpi.com

The Hydrophobic Pocket: Adjacent to the active site is a deep hydrophobic pocket. mdpi.com This pocket is responsible for accommodating the lipid portion of both the substrate (LPC) and the product (LPA). mdpi.comchemrxiv.org

The Hydrophobic Tunnel: ATX also possesses a hydrophobic tunnel that forms a "T-junction" with the active site and the hydrophobic pocket. biomedres.us This tunnel is thought to serve as an exit route for the newly synthesized LPA, facilitating its delivery to cell surface receptors. biomedres.us It may also act as an entrance for the LPC substrate. biomedres.us

Binding Mode Analysis of BI-2545 with Autotaxin

BI-2545 is classified as a Type I autotaxin inhibitor, meaning it binds to the catalytic site and the hydrophobic pocket, mimicking the binding of the natural substrate, LPC. biomedres.usresearchgate.netbiomedres.us

Co-crystal Structure Analysis of BI-2545 in Complex with ATX

X-ray crystallography has provided detailed insights into the interaction between BI-2545 and ATX. nih.govchemicalprobes.org The co-crystal structure (PDB ID: 5OHI) reveals that BI-2545 binds within the active site of the enzyme. chemicalprobes.orgrcsb.org The benzotriazole (B28993) group of BI-2545 coordinates with the zinc ion in the catalytic site. The structure also shows that the two trifluoromethyl groups on BI-2545 optimize the filling of the hydrophobic pocket. nih.gov

Identification of Key Residue Interactions and Hydrogen Bonding Networks

The binding of BI-2545 to ATX is stabilized by a network of interactions with key amino acid residues. While specific residue interactions for BI-2545 are not extensively detailed in the provided search results, the binding mode is described as very similar to that of another Type I inhibitor, PF-8380. mdpi.comresearchgate.net For PF-8380, the benzoxazolidinone head group occupies the zinc-binding pocket and is near Asp311 and His474. nih.gov Its dichlorobenzene tail is situated in the hydrophobic pocket, which is composed of residues such as Leu213, Leu216, Ala217, Ile167, Ser169, Trp260, and Phe273. nih.gov The carbonyl group of the carbamate (B1207046) in PF-8380 forms a weak hydrogen bond with the backbone nitrogen of Trp275. nih.gov Given the similarity in binding, it is likely that BI-2545 engages in comparable interactions.

Comparison of Binding Modes with Other Type I ATX Inhibitors (e.g., PF-8380)

The binding mode of BI-2545 is almost a perfect superimposition onto that of PF-8380. researchgate.netnih.gov Both are classified as Type I inhibitors, which characteristically have a group that binds to the zinc ions in the active site and a hydrophobic tail that occupies the hydrophobic pocket. mdpi.combiomedres.usbiomedres.us

However, there are minor deviations. The linker between the bicyclic core and the benzotriazole in BI-2545 is shifted by 1.2 Å compared to the linker in PF-8380. nih.gov A significant improvement in BI-2545 is the presence of two trifluoromethyl groups, which provide a more optimized fit and filling of the hydrophobic pocket compared to the dichlorophenyl group of PF-8380. nih.gov This structural optimization contributes to the high potency of BI-2545.

Mechanistic Insights into ATX Catalytic Inhibition by BI-2545

BI-2545 is a highly potent, single-digit nanomolar inhibitor of the enzyme autotaxin (ATX). nih.gov Its mechanism of action is centered on the direct competitive inhibition of the enzyme's catalytic site. researchgate.netacs.org Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA). nih.govresearchgate.netmdpi.com BI-2545 is classified as a Type I ATX inhibitor, indicating that it binds directly to the enzyme's active site, which includes both the hydrophobic pocket that accommodates the lipid tail of the substrate and the catalytic bimetallic center where hydrolysis occurs. researchgate.netresearchgate.net

Structural studies have confirmed that BI-2545 binds to the ATX active site in a manner that is almost perfectly superimposed with its predecessor, PF-8380. nih.govresearchgate.net The structure of BI-2545 includes a benzotriazole group that acts as a zinc-binding moiety, interacting with the catalytic machinery of the enzyme, and two trifluoromethyl groups that optimize the filling of the hydrophobic pocket. nih.govvulcanchem.com This high-affinity binding physically obstructs the substrate, LPC, from accessing the catalytic site, thereby preventing its conversion to LPA.

Disruption of Substrate Hydrolysis (LPC to LPA)

The primary function of autotaxin is to catalyze the conversion of LPC to LPA, a critical step in a signaling pathway implicated in various physiological and pathological processes, including fibrosis and cancer. mdpi.comguidetopharmacology.org BI-2545 directly and potently disrupts this fundamental catalytic function. researchgate.netopnme.com By occupying the active site, BI-2545 acts as a competitive inhibitor, effectively blocking the hydrolysis of multiple forms of LPC. researchgate.netacs.org

The inhibition is highly effective, leading to a substantial decrease in LPA production. In vitro studies have demonstrated its potency with a half-maximal inhibitory concentration (IC₅₀) against human ATX in the low nanomolar range. researchgate.net This potent enzyme inhibition translates to significant functional outcomes in more complex biological systems. For instance, in human whole blood assays, BI-2545 effectively inhibits ATX, and in vivo studies in rats have shown that a single oral dose can reduce plasma LPA levels by up to 90%. nih.govopnme.com This profound reduction confirms that BI-2545's mechanism of disrupting LPC hydrolysis is robust and effective in a physiological setting. researchgate.net

Impact on ATX Catalytic Turnover and Allosteric Modulation

The catalytic activity of autotaxin is not static; it is subject to allosteric modulation by its own product, LPA. nih.govmdpi.com LPA can bind to a secondary site on the ATX enzyme, known as the "tunnel," which is distinct from the active site. nih.gov This binding event induces a conformational change that increases the catalytic turnover rate of LPC hydrolysis by approximately 40%. nih.gov

As a Type I competitive inhibitor, BI-2545 directly impacts the catalytic turnover by preventing the substrate from binding to the orthosteric site, thereby halting the catalytic cycle. researchgate.netresearchgate.net While BI-2545 itself does not function as an allosteric modulator in the sense of binding to the allosteric tunnel, its potent occupation of the active site effectively nullifies the natural allosteric activation by LPA. By blocking the primary catalytic process, any potential enhancement of turnover by product binding becomes irrelevant. The mechanism of BI-2545 is therefore one of direct, competitive shutdown of catalytic turnover, rather than modulation through a secondary site.

Research Findings on BI-2545 Inhibition

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| IC₅₀ (hATX) | 2.2 ± 1.0 nM | Human (recombinant) | researchgate.net |

| IC₅₀ (Whole Blood) | 29 nM | Human | opnme.com |

| IC₅₀ (Whole Blood) | 96 nM | Rat | opnme.com |

| In Vivo LPA Reduction | Up to 90% | Rat (10 mg/kg, p.o.) | nih.govopnme.com |

Preclinical Investigation of Bi 2545 Efficacy in Disease Models

In Vitro Cellular Assays for Investigating BI-2545 Effects

BI-2545 is a potent and selective inhibitor of autotaxin (ATX), the enzyme responsible for producing the bioactive lipid lysophosphatidic acid (LPA). researchgate.netmdpi.com LPA influences a variety of cellular functions by interacting with its six G-protein-coupled receptors (GPCRs), known as LPAR1–6. nih.gov The ATX-LPA signaling axis is implicated in the progression of several diseases, including cancer and idiopathic pulmonary fibrosis (IPF). opnme.comresearchgate.net

Impact on Cell Proliferation and Survival in Disease-Relevant Cell Lines

LPA is a known promoter of cell proliferation and survival in various cell types. nih.govresearchgate.net By inhibiting ATX, BI-2545 effectively reduces LPA production, which in turn can impact these cellular processes. vulcanchem.com The signaling cascade initiated by LPA binding to its receptors, particularly LPAR1, activates downstream pathways that are crucial for cell growth and the inhibition of apoptosis. nih.govnih.gov Research has shown that the ATX-LPA axis plays a role in enhancing survival pathways in cancer cells, thereby reducing the effectiveness of treatments. researchgate.net Therefore, by reducing LPA levels, BI-2545 is expected to inhibit the proliferation and survival signals in disease-relevant cell lines, such as those from fibrotic tissues or tumors.

Modulation of Cell Motility and Migration

Cell migration is a critical process in both normal physiological functions, like immune responses, and pathological conditions, such as cancer metastasis. uni-bayreuth.de The ATX-LPA signaling pathway is a significant driver of cell motility. nih.gov Specifically, LPAR1, which is the predominant LPA receptor in lung fibroblasts of IPF patients, is responsible for enhanced fibroblast cell migration. nih.gov Inhibition of ATX by BI-2545, leading to a reduction in LPA, would be expected to modulate and decrease the migration of these cells. This is a key therapeutic goal in diseases characterized by excessive cell migration and tissue remodeling, such as fibrosis and cancer. acs.org

Effects on Cellular Signaling Pathways Downstream of LPA Receptors

Upon binding to its G-protein-coupled receptors, LPA activates several downstream signaling cascades. nih.gov These include pathways involving Gαi, Gαq, and Gα12/13, which subsequently trigger PLC, mitogen-activated protein kinases (MAPK), protein kinase B (PKB/Akt), and rho-kinase. nih.gov These pathways are integral to the cellular responses of proliferation, survival, and migration. nih.govacs.org BI-2545, by inhibiting the production of LPA, effectively dampens the activation of these downstream signaling pathways. vulcanchem.com This modulation of intracellular signaling is the biochemical basis for its effects on cell behavior.

Application in Cell-Based Reporter Assays for ATX Activity

To quantify the inhibitory effect of compounds like BI-2545, cell-based reporter assays for ATX activity have been developed. patsnap.com In one such assay, a stable LPA receptor reporter cell line is used to detect ATX-mediated LPA generation. patsnap.com Another variation involves adding ATX to reporter cells that express known ATX binding partners, such as integrin β1, integrin β3, and LPAR1, allowing for real-time detection of LPA generation. patsnap.com These assays have been used to characterize structurally diverse ATX inhibitors, including BI-2545, and have shown that these inhibitors display similar potencies in both the presence and absence of cells. patsnap.com

In Vivo Efficacy Studies in Non-Human Preclinical Models

The promising in vitro results for BI-2545 have been further investigated in animal models to assess its efficacy in a more complex biological system.

Evaluation in Animal Models of Fibrotic Diseases (e.g., Idiopathic Pulmonary Fibrosis models)

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited treatment options. researchgate.net The ATX-LPA signaling axis is a recognized therapeutic target for fibrotic conditions like IPF. nih.gov In vivo studies have demonstrated the significant potential of BI-2545 in this context. Following oral administration to rats, BI-2545 was shown to reduce the total plasma LPA levels by up to 90%, indicating high and sustained in vivo efficacy. opnme.comvulcanchem.com This substantial reduction in LPA is a key indicator of the compound's potential to mitigate the fibrotic process driven by this signaling molecule. vulcanchem.com The development of BI-2545 was specifically aimed at addressing the unmet medical need in patients with IPF. nih.govacs.org

Interactive Data Table: In Vitro Potency of BI-2545

| Assay | Species | IC50 (nM) |

| hATX LPA Assay | Human | 2.2 |

| Whole Blood Assay | Human | 29 |

| Whole Blood Assay | Rat | 96 |

| ATX LPA Assay | Rat | 3.4 |

This table summarizes the half-maximal inhibitory concentration (IC50) values of BI-2545 against autotaxin (ATX) in different in vitro assays. Data sourced from multiple studies. opnme.commedchemexpress.com

Assessment in Animal Models of Inflammation

The therapeutic potential of BI-2545 has been evaluated in various preclinical animal models of inflammatory diseases. The underlying principle for its use in these models is the inhibition of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA). mdpi.comopnme.comopnme.com The ATX-LPA signaling axis is strongly implicated in the pathology of several inflammatory conditions. mdpi.comopnme.comopnme.com

Research has pointed to the utility of potent autotaxin inhibitors in animal models of inflammatory bowel disease and multiple sclerosis. acs.orgacs.org Furthermore, ATX inhibitors have demonstrated efficacy in reducing fibrotic tissue deposition, a common feature in chronic inflammatory processes. vulcanchem.com Specifically, BI-2545 has been noted for its potential in models of idiopathic pulmonary fibrosis, a disease characterized by progressive scarring of the lungs. vulcanchem.com The inhibition of ATX by compounds like BI-2545 disrupts the production of LPA, thereby mitigating the downstream signaling that contributes to inflammation and fibrosis. vulcanchem.com Studies on other potent ATX inhibitors have shown promising efficacy in mouse models of pulmonary inflammation and fibrosis, further supporting the therapeutic strategy of targeting this pathway. researchgate.net

Investigation in Animal Models of Cancer Progression

The autotaxin-LPA pathway is a significant area of interest in oncology, as it is linked to cell proliferation, migration, and metastasis. mdpi.comvulcanchem.comresearchgate.net Preclinical models indicate that inhibiting ATX can reduce tumor progression. vulcanchem.com

The efficacy of BI-2545 has been specifically investigated in a murine model of cancer pain, a significant component of cancer progression and patient morbidity. In a study involving tumor-bearing (TB) mice, systemic administration of BI-2545 was shown to block the mechanical and heat hypersensitivity associated with cancer pain. nih.govresearchgate.net The inactive analog, BI-3017, had no effect, underscoring the specific action of BI-2545. nih.govresearchgate.net

A key experiment highlighted the role of LPA signaling in cancer-derived exosomes. Cancer exosomes, when injected into naive mice, induced pain-like hypersensitivity. nih.gov However, when these exosomes were pretreated in vitro with BI-2545 before injection, they failed to produce this effect, demonstrating that the ATX inhibitor could neutralize a key pain-inducing component of the exosomes. nih.gov This suggests that BI-2545 can interfere with tumor-nerve interactions that contribute to the progression of cancer-related symptoms.

Table 1: Effect of BI-2545 on Cancer-Associated Hypersensitivity in Mice Data sourced from studies on cancer pain models. nih.govresearchgate.net

| Experimental Condition | Treatment | Observed Effect on Hypersensitivity |

|---|---|---|

| Tumor-Bearing (TB) Mice | BI-2545 | Blocked mechanical and heat hypersensitivity |

| Tumor-Bearing (TB) Mice | BI-3017 (Inactive Control) | No effect |

| Naive Mice Injected with Cancer Exosomes | Vehicle-Pretreated Exosomes | Induced mechanical and heat hypersensitivity |

| Naive Mice Injected with Cancer Exosomes | BI-2545-Pretreated Exosomes | Did not produce hypersensitivity |

Analysis of Biomarker Modulation (e.g., LPA levels in plasma, bronchoalveolar lavage fluid)

A primary measure of BI-2545's in vivo activity is its ability to modulate levels of the biomarker lysophosphatidic acid (LPA). As a potent inhibitor of ATX, BI-2545 effectively reduces the synthesis of LPA from its precursor, lysophosphatidylcholine (B164491) (LPC). vulcanchem.comresearchgate.net

Numerous in vivo studies have confirmed that BI-2545 significantly lowers LPA levels in the plasma. researchgate.netnih.gov In studies using rats, a single oral administration of BI-2545 resulted in a substantial and sustained reduction of total plasma LPA species by up to 90%. opnme.comopnme.comresearchgate.netnih.gov This demonstrates high in vivo efficacy in modulating the target biomarker. nih.gov The compound exhibits potent inhibition of ATX in human whole blood as well, with an IC₅₀ value of 29 nM. opnme.comopnme.com This robust pharmacodynamic effect underscores the compound's potential to effectively suppress the ATX-LPA signaling axis in a therapeutic context. researchgate.net

Table 2: In Vitro and In Vivo Activity of BI-2545 Data compiled from Boehringer Ingelheim and related publications. opnme.comopnme.comnih.gov

| Parameter | Species/Matrix | Value |

|---|---|---|

| hATX LPA IC₅₀ | Human | 2.2 nM |

| Human Whole Blood IC₅₀ | Human | 29 nM |

| Rat Whole Blood IC₅₀ | Rat | 96 nM |

| Plasma LPA Reduction | Rat (in vivo) | Up to 90% |

Synthetic Strategies and Chemical Modifiability of Bi 2545 for Research Applications

Synthetic Routes to BI-2545 Core Structure

The synthesis of BI-2545 and its analogs is based on a modular strategy, which involves the preparation of a central scaffold that is subsequently decorated with a zinc-binding group and a lipophilic tail. This approach was a key part of a lead optimization campaign that started from the initial hit compound PF-8380. mdpi.comchemicalprobes.org A primary goal was to replace the piperazine (B1678402) core of PF-8380 to improve metabolic stability and eliminate off-target effects, such as hERG channel inhibition. mdpi.comchemicalprobes.org This led to the selection of the rigid 3-azabicyclo[3.1.0]hexane as the central core for BI-2545. researchgate.net

General synthetic methods for the 3-azabicyclo[3.1.0]hexane ring system include palladium-catalyzed cyclopropanation of maleimides, base-promoted intramolecular additions, and 1,3-dipolar cycloaddition reactions. mdpi.comrsc.orgbeilstein-journals.orgbeilstein-journals.org

The assembly of BI-2545 follows a convergent synthetic route where three key fragments are coupled together. A representative synthesis for inhibitors from this chemical series illustrates the general methodology. nih.govfrontiersin.org

The key reaction steps are:

Amide Coupling: A protected form of the central core, such as Boc-protected (1R,5S)-3-azabicyclo[3.1.0]hexan-6-amine, is coupled with the zinc-binding headgroup, 1H-benzo[d] mdpi.comchemicalprobes.orgnih.govtriazole-5-carboxylic acid. This reaction is typically facilitated by a peptide coupling agent like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluoro-phosphate (HATU) in the presence of a non-nucleophilic base. nih.govfrontiersin.org

Deprotection: The resulting intermediate is deprotected, commonly involving the removal of a Boc (tert-butyloxycarbonyl) group under acidic conditions (e.g., with HCl in dioxane), to expose the secondary amine of the bicyclic core. nih.gov

Carbamate (B1207046) Formation: The final lipophilic tail is installed by reacting the deprotected amine with an activated form of the corresponding alcohol. For BI-2545, this involves reacting the amine intermediate with (3,5-bis(trifluoromethyl)phenyl)methanol, which is typically pre-activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), to form the critical carbamate linker. nih.govfrontiersin.org

This modular three-step process allows for flexibility in creating diverse analogs by simply substituting any of the three core building blocks.

The development of BI-2545 was guided by extensive structure-activity relationship (SAR) studies, where different regions of the lead molecule were systematically modified to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Linker Region: The carbamate linker was found to be optimal. Replacing it with a cinnamic acid-derived amide or a cyclopropyl (B3062369) linker resulted in a significant loss of potency, highlighting the importance of the linker's structure and conformation. nih.gov

Zinc-Binding Groups (ZBGs): Several alternatives to the initial benzoxazolone headgroup were investigated to improve potency and solubility. Switching to a benzotriazole (B28993) group (as seen in BI-2545) significantly improved potency in rat whole blood and enhanced metabolic stability compared to earlier analogs. nih.gov

| Compound | Linker Modification | ATX IC₅₀ (nM) | Rat Whole Blood IC₅₀ (nM) | hERG IC₅₀ (µM) |

| 3 | Carbamate (Reference) | 3 | 56 | >10 |

| 4 | Cinnamic Amide | 3 | >10000 | 7.4 |

| 8 | Methylated Carbamate | 110 | 1200 | >10 |

| 9 | Bicyclic Linker | 96 | 2100 | >10 |

| Data sourced from Kuttruff, C. A. et al. (2017). nih.gov |

| Compound | Hydrophobic Tail Modification | ATX IC₅₀ (nM) | Rat Whole Blood IC₅₀ (nM) | hERG IC₅₀ (µM) |

| 10 | 3,5-dichlorobenzyl | 1.1 | 24 | 5.2 |

| 11 | 3-(trifluoromethoxy)benzonitrile | 2.5 | 220 | >10 |

| 19 (BI-2545) | 3,5-bis(trifluoromethyl)benzyl | 2.2 | 96 | >10 |

| Data sourced from Kuttruff, C. A. et al. (2017). nih.gov |

| Compound | Zinc-Binding Group (ZBG) | ATX IC₅₀ (nM) | Rat Whole Blood IC₅₀ (nM) | Solubility pH 6.8 (µg/mL) |

| 11 | Benzoxazolone | 2.5 | 220 | <1 |

| 15 | Benzotriazole | 1.3 | 68 | <1 |

| 16 | 5-chlorobenzotriazole | 1.0 | 48 | <1 |

| 19 (BI-2545) | Benzotriazole | 2.2 | 96 | <1 |

| Data sourced from Kuttruff, C. A. et al. (2017). nih.gov |

Key Synthetic Intermediates and Reaction Steps

Chemical Derivatization for Probe and Tool Compound Development

The well-defined structure and potent activity of BI-2545 make it an excellent starting point for the development of more specialized chemical probes to investigate the biology of autotaxin.

A critical tool in chemical biology is the use of a structurally similar but biologically inactive control compound. For BI-2545, the compound BI-3017 serves this purpose. chemicalprobes.orgopnme.com BI-3017 is used in experiments to ensure that the observed biological effects are due to the specific inhibition of the target (autotaxin) and not from off-target or non-specific compound effects. researchgate.netprobes-drugs.org

The key structural modification in BI-3017 is the replacement of the 3,5-bis(trifluoromethyl)phenyl group with a simple, unsubstituted phenyl group. This single change dramatically reduces the compound's ability to inhibit autotaxin, as evidenced by its IC₅₀ value, which is over 4000-fold higher than that of BI-2545. opnme.com This demonstrates that the specific electronic and steric properties of the bis(trifluoromethyl)phenyl tail are crucial for high-affinity binding. nih.gov

| Compound | Structure | Key Feature | hATX IC₅₀ (nM) |

| BI-2545 | 3,5-bis(trifluoromethyl)phenyl tail | 2.2 | |

| BI-3017 | Unsubstituted phenyl tail | 8900 | |

| Structures and data sourced from Boehringer Ingelheim opnMe portal. opnme.com |

To further explore the function, localization, and interaction partners of autotaxin, BI-2545 can be derivatized into affinity probes. This typically involves attaching a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging) or a reactive group for covalent labeling.

A common strategy is to introduce a small, bioorthogonal handle, such as an alkyne or azide (B81097) group, onto the inhibitor scaffold. nih.govbiorxiv.org This handle can then be selectively reacted with a corresponding reporter tag via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). biorxiv.org This two-step approach is advantageous because the small chemical handle is less likely to interfere with target binding than a bulky reporter group.

Based on the SAR data for BI-2545, a logical position for introducing a linker with an alkyne handle would be on the phenyl ring of the tail group, at a position other than the 3 or 5 spots, which are critical for potency. This could allow the creation of a probe for use in:

Proteomic Studies: An alkyne-tagged BI-2545 analog could be incubated with cell lysates or live cells, followed by clicking on a biotin-azide tag. The biotinylated ATX could then be pulled down using streptavidin beads and identified by mass spectrometry, confirming target engagement or identifying binding partners. nih.govnih.gov

Fluorescence-Based Assays: The alkyne handle could be attached to a fluorescent dye to create a probe for fluorescence polarization or fluorescence microscopy assays, enabling direct visualization of the inhibitor binding to ATX in different cellular compartments. csic.esrsc.org

Photoaffinity Labeling: A photoreactive group (e.g., an aryl azide or diazirine) could be incorporated into the structure to create a photoaffinity probe. Upon UV irradiation, this probe would covalently cross-link to the ATX active site, allowing for more robust labeling and identification of the target protein. nih.gov

These derivatization strategies would significantly expand the utility of the BI-2545 scaffold beyond simple inhibition, transforming it into a versatile tool for in-depth biochemical and cell biological studies of autotaxin.

Computational Approaches in the Study of Bi 2545 and Autotaxin Inhibition

Molecular Docking and Virtual Screening in ATX Inhibitor Discovery

Molecular docking and virtual screening are powerful computational tools that have been instrumental in the identification of novel scaffolds for autotaxin (ATX) inhibitors. nih.govmdpi.com These methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Virtual screening, in particular, involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target, such as ATX. tandfonline.comnih.gov

The process often begins with a structure-based virtual screening approach, which may integrate pharmacophore modeling and molecular docking. mdpi.comnih.gov For instance, a known inhibitor's crystal structure in a complex with ATX, such as HA-155, can serve as a reference for molecular model docking. nih.gov This allows for the screening of molecular databases to identify new small molecules with the potential to bind to ATX. nih.gov In one such study, this method led to the initial identification of 30 small molecule ATX inhibitors, which were then validated through enzymatic assays. nih.gov

Hierarchical virtual screening strategies are also employed, combining pharmacophore-based screening with molecular docking to refine the search for potential inhibitors. mdpi.com This multi-step process can filter vast compound libraries down to a manageable number of promising candidates for further in vitro testing. mdpi.commdpi.com For example, a study successfully identified MolPort-137 as a novel ATX inhibitor with an IC50 value of 1.6 ± 0.2 μM by employing this integrated approach. mdpi.comnih.gov

The effectiveness of these computational methods is demonstrated by high hit rates in subsequent experimental validation. One virtual screening campaign identified 230 in silico hits, of which 38 were confirmed to inhibit ATX activity by more than 50% at a 10 μM concentration, resulting in a 17% hit rate. nih.gov

The discovery of BI-2545 was initiated by leveraging the structural information of a previously published ATX inhibitor, PF-8380. nih.gov Knowledge-based design, informed by the co-crystal structure of PF-8380 bound to ATX, guided the optimization process that ultimately led to the identification of BI-2545 as a highly potent inhibitor. nih.govresearchgate.net A crystal structure of BI-2545 in complex with ATX later confirmed its binding mode, showing an almost perfect superimposition with PF-8380. nih.gov

Interactive Table: Examples of ATX Inhibitors Identified Through Computational Screening

| Compound | Discovery Method | IC50 | Reference |

|---|---|---|---|

| MolPort-137 | Structure-based virtual screening, pharmacophore modeling, molecular docking | 1.6 ± 0.2 μM | mdpi.comnih.gov |

| HA-155 | Used as reference in molecular model docking | Not specified in this context | nih.gov |

| PF-8380 | Basis for knowledge-based design of BI-2545 | Not specified in this context | nih.govresearchgate.net |

Molecular Dynamics Simulations for Understanding ATX-Inhibitor Interactions

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of protein-ligand interactions, which is crucial for the rational design and optimization of inhibitors. mdpi.com Unlike molecular docking, which provides a static snapshot of the binding pose, MD simulations account for the flexibility of both the protein and the ligand under physiological conditions. mdpi.com This computational technique has been widely applied to study the binding dynamics of various inhibitors with autotaxin (ATX). mdpi.comtandfonline.comnih.gov

MD simulations are typically performed after initial identification of potential inhibitors through methods like virtual screening and molecular docking. tandfonline.comnih.gov The initial coordinates for the simulation are often taken from the docked protein-ligand complex. mdpi.com These simulations can provide comprehensive insights into the stability of the interaction and identify the key amino acid residues involved in binding. tandfonline.comnih.gov For example, MD simulations of the ATX-1d complex revealed the crucial role of residues such as LYS249, PHE275, and PHE211 in stabilizing the inhibitor within the binding site. mdpi.com

The binding mode of the novel inhibitor MolPort-137 was further elucidated using MD simulations and binding free energy calculations. mdpi.comnih.gov These simulations confirmed the critical amino acid interactions responsible for its inhibitory activity. mdpi.comnih.gov Similarly, the development of other ATX inhibitors has benefited from MD simulations to understand their binding dynamics. mdpi.com

The insights gained from MD simulations are invaluable for lead optimization. By revealing the dynamic behavior of the inhibitor in the binding pocket, these simulations guide medicinal chemists in making informed decisions to enhance the potency and selectivity of drug candidates. mdpi.com

Interactive Table: Key Amino Acid Residues in ATX-Inhibitor Interactions Identified by MD Simulations

| Inhibitor | Interacting Residues | Reference |

|---|---|---|

| ATX-1d | LYS249, PHE275, PHE211 | mdpi.com |

| MolPort-137 | Not specified in detail | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for BI-2545 Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.goveurekaselect.com This approach has been applied in the development of autotaxin (ATX) inhibitors to predict the activity of new analogues and guide their design. mdpi.comnih.gov

In the context of ATX inhibitor discovery, 3D-QSAR models have been utilized in combination with other virtual screening methods like pharmacophore modeling and molecular docking. mdpi.com This combined approach allows for a more refined filtering of compound databases to identify potent inhibitors with novel scaffolds. mdpi.com After initial screening with pharmacophore models and docking, a 3D-QSAR model can be employed to predict the biological activities of the hit compounds, leading to the selection of the most promising candidates for synthesis and further testing. mdpi.com

Studies have shown that for ATX inhibitors, steric and physicochemical properties such as McGowan's Volume (MgVol), Molar Refractivity (MR), and Polar Surface Area (PSA) are important determinants of their inhibitory activity. eurekaselect.com 2D-QSAR analyses have also highlighted the significance of hydrophilicity. eurekaselect.com

While a specific QSAR study focused solely on BI-2545 analogues was not found in the provided results, the development of BI-2545 itself was a process of structural optimization starting from the known inhibitor PF-8380. nih.gov This optimization involved preparing over 30 analogues with varying substituents to improve potency and pharmacokinetic properties. nih.gov This systematic exploration of structure-activity relationships, although not explicitly termed a QSAR study in the provided text, aligns with the principles of QSAR by correlating structural modifications with changes in biological activity. The aim was to enhance potency in a human whole blood assay and improve metabolic stability. nih.gov

The knowledge gained from such structure-activity relationship studies is crucial for the rational design of more effective inhibitors. For instance, the replacement of the basic piperazine (B1678402) core in PF-8380 was a key strategy to mitigate hERG activity, a common safety liability. nih.gov

Interactive Table: Key Descriptors in QSAR Models for ATX Inhibitors

| QSAR Model Type | Important Descriptors | Reference |

|---|---|---|

| 2D-QSAR | McGowan's Volume (MgVol), Molar Refractivity (MR), Hydrophilicity | eurekaselect.com |

Bioinformatics and Systems Biology Approaches to the ATX-LPA Pathway Analysis

Bioinformatics and systems biology provide a broader context for understanding the role of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis in various physiological and pathological processes. researchgate.netnih.gov These approaches analyze complex biological data to elucidate the intricate networks and pathways involved in diseases where the ATX-LPA axis is implicated, such as cancer, fibrosis, and inflammatory conditions. mdpi.comresearchgate.netnih.gov

The ATX-LPA pathway is known to be a significant driver of chronic inflammation by promoting the production of cytokines and the recruitment of inflammatory cells. researchgate.netnih.gov Bioinformatics analyses can help to identify the specific components of this pathway that are dysregulated in disease states. For example, in the context of hepatic encephalopathy, bioinformatics tools were used to suggest a connection between changes in Interleukin-1 (IL-1) and aquaporin-4 (AQP4) and the glymphatic system, which is influenced by the ATX-LPA axis. nih.gov

Systems biology approaches have also been crucial in establishing the clinical relevance of the ATX-LPA pathway in diseases like idiopathic pulmonary fibrosis (IPF). researchgate.net In IPF, the ATX/LPA signaling pathway is active through the LPA receptor 1 (LPA1). researchgate.net Furthermore, transcriptomic data analysis from tumor models has revealed that the gene encoding ATX, ENPP2, is significantly upregulated in tumors resistant to anti-PD-L1 therapy. jci.org

In breast cancer research, bioinformatics and computational biology were used to demonstrate that the expression of ATX and LPA receptors can initiate and promote tumor development and metastasis in transgenic mouse models. unclineberger.org These studies also showed a correlation between the levels of ATX and LPA receptors and clinical characteristics in human breast cancer. unclineberger.org

By integrating data from genomics, proteomics, and other high-throughput technologies, bioinformatics and systems biology provide a holistic view of the ATX-LPA pathway's involvement in disease, paving the way for the identification of new therapeutic targets and strategies. researchgate.netnih.gov

Interactive Table: Components of the ATX-LPA Pathway Implicated in Disease by Bioinformatics/Systems Biology

| Disease Context | Implicated Components | Analytical Approach | Reference |

|---|---|---|---|

| Hepatic Encephalopathy | Interleukin-1 (IL-1), Aquaporin-4 (AQP4) | Bioinformatics analysis | nih.gov |

| Idiopathic Pulmonary Fibrosis (IPF) | LPA receptor 1 (LPA1) | Systems biology | researchgate.net |

| Anti-PD-L1 Resistant Tumors | ENPP2 (gene for ATX) | Transcriptomic data analysis | jci.org |

Future Perspectives and Academic Research Opportunities for Bi 2545

BI-2545 as a Chemical Probe for Dissecting ATX-LPA Biological Functions

BI-2545 serves as a valuable chemical tool for elucidating the complex roles of the ATX-LPA axis in various physiological and pathological processes. nih.govmdpi.com Autotaxin is the primary enzyme responsible for producing LPA, a bioactive lipid that signals through at least six G protein-coupled receptors (LPA1-6) to influence cell proliferation, migration, and survival. mdpi.commdpi.com The dysregulation of this pathway is implicated in a range of conditions, including fibrosis, cancer, and inflammation. mdpi.comresearchgate.net

With its single-digit nanomolar inhibitory potency against human ATX (IC50 of 2.2 nM) and its ability to significantly reduce LPA levels in vivo, BI-2545 allows researchers to precisely probe the consequences of ATX inhibition. nih.govmedkoo.comopnme.com Studies using BI-2545 can help to differentiate the specific functions of ATX-derived LPA from LPA produced through other pathways. researchgate.net Its high potency and suitability for both in vitro and in vivo experiments make it an ideal probe for investigating the downstream effects of ATX inhibition on cellular signaling and gene expression. opnme.com The availability of a structurally related but inactive control compound, BI-3017, further enhances the utility of BI-2545 as a specific chemical probe. opnme.comopnme.com

Table 1: In Vitro Activity of BI-2545

| Assay | IC50 (nM) |

| Human ATX LPA Assay | 2.2 |

| Rat ATX LPA Assay | 3.4 |

| Human Whole Blood Assay | 29 |

| Rat Whole Blood Assay | 96 |

Data sourced from multiple studies. medkoo.comopnme.comopnme.com

Potential for Combinatorial Research Strategies with Other Therapeutic Agents in Preclinical Models

The intricate nature of diseases where the ATX-LPA axis is involved suggests that combination therapies may offer enhanced efficacy. Preclinical research exploring BI-2545 in conjunction with other therapeutic agents could unveil synergistic effects. For instance, in oncology, the ATX-LPA pathway has been linked to tumor progression and resistance to chemotherapy. mdpi.comresearchgate.net Combining BI-2545 with existing cytotoxic drugs or immunotherapies in preclinical cancer models, such as xenograft or syngeneic mouse models, could reveal whether inhibiting LPA production enhances the anti-tumor effects of these agents. researchgate.netcabidigitallibrary.org

In the context of fibrotic diseases like idiopathic pulmonary fibrosis (IPF), where both nintedanib (B1663095) and pirfenidone (B1678446) are approved treatments, combining BI-2545 with these or other anti-fibrotic agents in preclinical models is a logical next step. nih.govacs.org Such studies could demonstrate whether dual-pathway inhibition leads to a more profound anti-fibrotic effect. researchgate.net The link between the ATX-LPA axis and the immune system also points to potential combinations with immune checkpoint inhibitors. boehringer-ingelheim.comboehringer-ingelheim.com

Exploration of Novel Disease Indications through Further Preclinical Studies

While the initial development of BI-2545 was focused on idiopathic pulmonary fibrosis, the widespread role of the ATX-LPA pathway suggests its potential relevance in a variety of other diseases. nih.govresearchgate.net Further preclinical studies are warranted to explore these novel indications.

The involvement of the ATX-LPA axis in inflammation, cancer, and neurodegeneration opens up numerous research possibilities. researchgate.net For example, its role in neuropathic pain and osteoarthritis pain presents an opportunity to investigate the efficacy of BI-2545 in relevant animal models. acs.org The link between this pathway and glaucoma is another emerging area of interest. researchgate.netfrontiersin.org Preclinical studies in models of these and other conditions, such as autoimmune diseases, could expand the potential therapeutic applications for potent ATX inhibitors like BI-2545. researchgate.netresearchgate.net

Advancements in Autotaxin Inhibitor Design Informed by BI-2545 Research

The development and characterization of BI-2545 have provided valuable insights for the design of next-generation autotaxin inhibitors. BI-2545 was developed through knowledge-based design, starting from the earlier ATX inhibitor PF-8380. nih.gov The goal was to improve upon the pharmacokinetic and safety profiles of the parent compound. nih.govmdpi.com

The co-crystal structure of BI-2545 bound to ATX reveals key binding interactions and provides a detailed map for structure-based drug design. nih.govnih.govopnme.com This structural information is crucial for optimizing potency, selectivity, and drug-like properties. For instance, the design of BI-2545 successfully addressed the hERG inhibition issue associated with PF-8380 by removing a basic piperazine (B1678402) nitrogen and rigidifying the core of the molecule. nih.govmdpi.com The benzotriazole (B28993) moiety in BI-2545 is a key feature of its type I inhibitory action, and its binding mode, which is similar to that of PF-8380, has been confirmed by molecular docking and X-ray crystallography. mdpi.comnih.govresearchgate.net This knowledge can be leveraged to design novel ATX inhibitors with potentially improved characteristics, such as different binding modes or enhanced tissue penetration. mdpi.comnih.gov

Q & A

How to formulate a focused research question for studying BI 2545-Bio-X?

Methodological Answer: Begin by identifying gaps in existing literature (e.g., mechanisms of action, structural analogs). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope . For example:

Q. What are the essential components of experimental design for this compound studies?

Methodological Answer:

- Hypothesis: Define a testable hypothesis (e.g., "this compound exhibits dose-dependent inhibition of Target X") .

- Variables: Control for temperature, pH, and solvent effects .

- Sample Size: Use power analysis to determine replicates, ensuring statistical validity .

- Safety Protocols: Adhere to biosafety levels and ethical guidelines for compound handling .

Q. Example Table: Experimental Parameters

| Parameter | Description | Reference |

|---|---|---|

| Concentration Range | 0.1–100 µM (dose-response) | |

| Assay Type | Fluorescence polarization (binding assays) | |

| Controls | Vehicle (DMSO), positive/negative controls |

Q. How to ensure reproducibility in this compound experiments?

Methodological Answer:

- Detailed Protocols: Document reagent sources (e.g., Sigma-Aldrich Lot #), instrument calibration, and step-by-step procedures .

- Supplementary Data: Provide raw spectra, chromatograms, and statistical codes in supplementary files .

- Peer Review: Pre-submission validation by independent labs to confirm key findings .

Advanced Research Questions

Q. How to resolve contradictory data in this compound studies?

Methodological Answer:

Q. How to optimize this compound protocols for high-throughput screening?

Methodological Answer:

Q. Example Table: DOE Parameters

| Factor | Levels Tested | Optimal Value |

|---|---|---|

| Incubation Time | 5, 15, 30 min | 15 min |

| Enzyme Concentration | 10 nM, 50 nM, 100 nM | 50 nM |

Q. How to integrate multi-omics data in this compound mechanism studies?

Methodological Answer:

- Transcriptomics: Use RNA-seq to identify downstream genes regulated by this compound .

- Proteomics: Apply SILAC labeling to quantify target engagement .

- Bioinformatics: Leverage tools like STRING for pathway enrichment analysis .

- Cross-Validation: Correlate omics findings with phenotypic assays (e.g., apoptosis rates) .

Q. How to validate the specificity of this compound interactions?

Methodological Answer:

Q. What ethical and compliance considerations apply to this compound research?

Methodological Answer:

- Human Subjects: For clinical samples, obtain IRB approval and anonymize data per HIPAA guidelines .

- Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

- Dual-Use Risks: Screen for potential misuse (e.g., biosecurity threats) under institutional oversight .

Q. How to address underpowered studies in this compound research?

Methodological Answer:

Q. How to structure a manuscript for this compound findings?

Methodological Answer:

- Introduction: Link this compound to unmet therapeutic needs, citing prior analogs .

- Methods: Include synthesis details (e.g., NMR purity >95%) and assay conditions .

- Results: Use graphs for dose-response curves and tables for physicochemical data .

- Discussion: Contrast results with literature, addressing discrepancies through methodological differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.